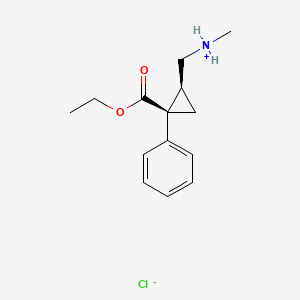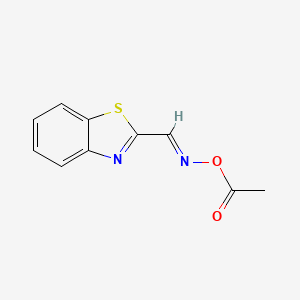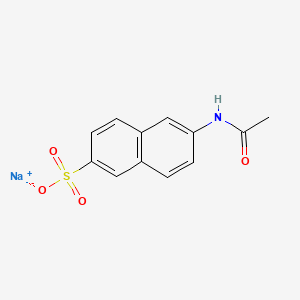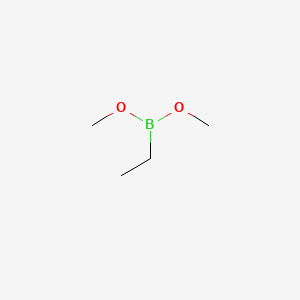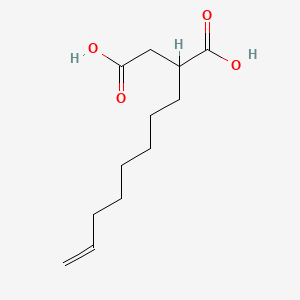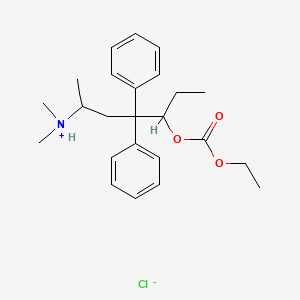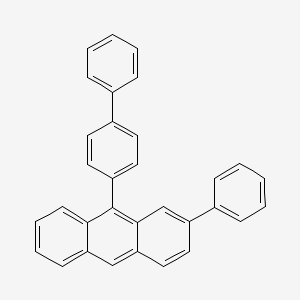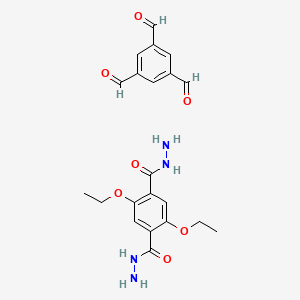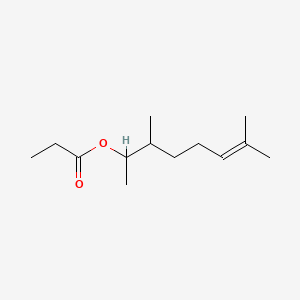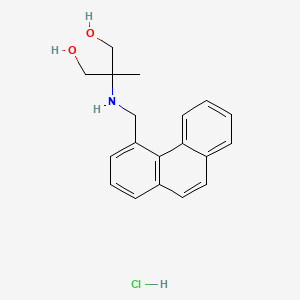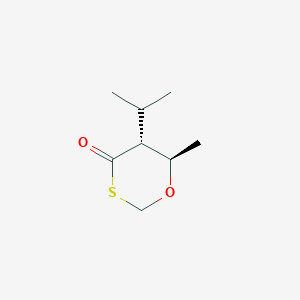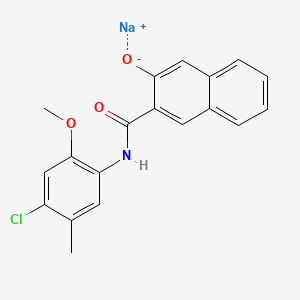
2-Naphthalenecarboxamide, N-(4-chloro-2-methoxy-5-methylphenyl)-3-hydroxy-, monosodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium N-(4-chloro-2-methoxy-5-methylphenyl)-3-hydroxynaphthalene-2-carboxamidate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a naphthalene ring, a carboxamide group, and several substituents such as chlorine, methoxy, and methyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium N-(4-chloro-2-methoxy-5-methylphenyl)-3-hydroxynaphthalene-2-carboxamidate typically involves multiple steps. The starting materials often include 4-chloro-2-methoxy-5-methylaniline and 3-hydroxynaphthalene-2-carboxylic acid. The reaction conditions may involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common. Purification steps, including crystallization and chromatography, are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Sodium N-(4-chloro-2-methoxy-5-methylphenyl)-3-hydroxynaphthalene-2-carboxamidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Sodium N-(4-chloro-2-methoxy-5-methylphenyl)-3-hydroxynaphthalene-2-carboxamidate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its therapeutic potential in treating certain diseases, although more research is needed.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of Sodium N-(4-chloro-2-methoxy-5-methylphenyl)-3-hydroxynaphthalene-2-carboxamidate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- N-(4-chloro-2-methoxy-5-methylphenyl)-3,4,5-trimethoxybenzamide
- N-(4-chloro-2-methoxy-5-methylphenyl)-2,3-dimethoxybenzamide
Uniqueness
Sodium N-(4-chloro-2-methoxy-5-methylphenyl)-3-hydroxynaphthalene-2-carboxamidate is unique due to its specific combination of functional groups and its sodium salt form. This uniqueness can influence its solubility, reactivity, and overall chemical behavior, making it distinct from other similar compounds.
特性
CAS番号 |
93964-23-9 |
|---|---|
分子式 |
C19H15ClNNaO3 |
分子量 |
363.8 g/mol |
IUPAC名 |
sodium;3-[(4-chloro-2-methoxy-5-methylphenyl)carbamoyl]naphthalen-2-olate |
InChI |
InChI=1S/C19H16ClNO3.Na/c1-11-7-16(18(24-2)10-15(11)20)21-19(23)14-8-12-5-3-4-6-13(12)9-17(14)22;/h3-10,22H,1-2H3,(H,21,23);/q;+1/p-1 |
InChIキー |
JFBMALKHUCNYJL-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC3=CC=CC=C3C=C2[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



